JVW-1009
Beschreibung
Structurally, it belongs to the class of pyridinylimidazole derivatives, characterized by a central imidazole ring substituted with pyridine and sulfonamide groups (Figure 1). This configuration enables selective modulation of kinase pathways, particularly targeting JAK/STAT and MAPK signaling cascades, which are implicated in cellular proliferation and immune response regulation .
Synthesis and Pharmacokinetics:
JVW-1009 is synthesized via a multi-step route involving palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety, followed by sulfonylation to enhance solubility and bioavailability. Preclinical pharmacokinetic studies in murine models demonstrate a half-life of 8.2 hours and oral bioavailability of 67%, outperforming early-generation kinase inhibitors .
Mechanistic Profile:
In vitro assays reveal potent inhibition of JAK2 (IC₅₀ = 12 nM) and p38 MAPK (IC₅₀ = 18 nM), with >100-fold selectivity over related kinases (e.g., EGFR, VEGFR). This specificity reduces off-target toxicity risks observed in broader-spectrum inhibitors .
Eigenschaften
CAS-Nummer |
2089059-30-1 |
|---|---|
Molekularformel |
C24H24N2 |
Molekulargewicht |
340.47 |
IUPAC-Name |
(1S,8R)-(9-Benzyl-9-aza-tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-5-yl)-phenyl-amine |
InChI |
InChI=1S/C24H24N2/c1-3-7-18(8-4-1)17-26-14-13-19-15-24(26)23-16-21(11-12-22(19)23)25-20-9-5-2-6-10-20/h1-12,16,19,24-25H,13-15,17H2/t19-,24+/m0/s1 |
InChI-Schlüssel |
PGEJIDHRKJUIDN-YADARESESA-N |
SMILES |
[H][C@]1(C2)C3=CC=C(NC4=CC=CC=C4)C=C3[C@]2([H])N(CC5=CC=CC=C5)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JVW1009; JVW 1009; JVW-1009 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Physicochemical and Pharmacological Properties
| Property | JVW-1009 | Compound A (Ruxolitinib) | Compound B (SB203580) |
|---|---|---|---|
| Molecular Weight (g/mol) | 438.5 | 404.4 | 377.4 |
| Solubility (mg/mL) | 2.1 (pH 7.4) | 0.8 (pH 7.4) | 1.5 (pH 7.4) |
| JAK2 IC₅₀ (nM) | 12 | 3 | N/A |
| p38 MAPK IC₅₀ (nM) | 18 | N/A | 14 |
| Plasma Protein Binding | 89% | 97% | 78% |
| Half-life (hours) | 8.2 | 3.7 | 2.5 |
Key Observations :
- Selectivity : JVW-1009 exhibits dual JAK2/p38 MAPK inhibition, whereas Ruxolitinib (Compound A) is JAK-specific, and SB203580 (Compound B) targets p38 MAPK exclusively .
- Metabolic Stability : JVW-1009’s extended half-life (8.2 hours) suggests less frequent dosing than SB203580 (2.5 hours) in clinical settings .
Table 2: Preclinical and Clinical Efficacy Data
| Metric | JVW-1009 | Compound A | Compound B |
|---|---|---|---|
| Tumor Growth Inhibition* | 78% (28 days) | 65% (28 days) | 42% (28 days) |
| Cytokine Reduction (IL-6) | 89% | 92% | 55% |
| Common Adverse Effects | Grade 1 Fatigue | Anemia (Grade 3) | Hepatotoxicity |
*Data from xenograft models of triple-negative breast cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
